![molecular formula C22H25N5O2 B2416156 N-(3-phenylpropyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide CAS No. 1396814-50-8](/img/structure/B2416156.png)

N-(3-phenylpropyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

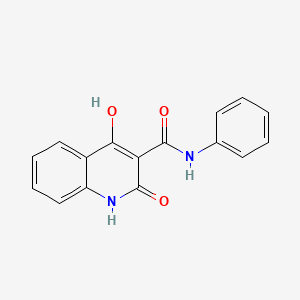

Pyrazolo[1,5-a]pyridines are a class of compounds that have been found to have significant biological activities . They are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .

Synthesis Analysis

There are several methods for the synthesis of pyrazolo[1,5-a]pyridines. One method involves the use of N-aminopyridinium ylides in a [3 + 2]-cycloaddition with ynals to build the pyrazolo[1,5-a]pyridine core while introducing a cyano group . Another method involves the use of (E)-β-iodovinyl sulfones in a base-mediated [3 + 2]-cycloannulation strategy .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridines consists of a pyrazole ring fused with a pyridine ring .Chemical Reactions Analysis

In the transformation of N-aminopyridinium ylides and ynals, N-aminopyridinium ylide serves as a 1,3-dipole and a nitrogen source, which results in the production of cyanated pyrazolo[1,5-a]pyridines .Applications De Recherche Scientifique

Synthetic Pathways and Chemical Properties

Research has highlighted the significance of heterocyclic compounds, particularly those related to pyrazolo[1,5-a]pyridine, in synthetic chemistry. The diversity of heterocyclic N-oxide molecules, including pyridine and indazole derivatives, underscores their utility as synthetic intermediates with broad biological importance. These compounds serve crucial roles in organic synthesis, catalysis, and drug development, demonstrating their versatility and potential in creating new chemical entities (Li et al., 2019).

Medicinal Applications

The structural framework of pyrazolo[1,5-a]pyridine and its derivatives exhibit a wide array of biological activities. For example, quinazoline derivatives, which share some structural similarities, have been extensively studied for their anticancer properties. These compounds inhibit the growth of colorectal cancer cells by modulating the expression of specific genes and proteins involved in cancer progression, highlighting the therapeutic potential of similar heterocyclic scaffolds (Moorthy et al., 2023).

Environmental Applications

In addition to medicinal applications, heterocyclic compounds related to N-(3-phenylpropyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide have shown potential in environmental applications. Nanofiltration membranes with crumpled polyamide films, for instance, have demonstrated dramatic improvements in separation performance, illustrating the applicability of these compounds in water treatment and purification processes (Shao et al., 2022).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(3-phenylpropyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2/c28-21(19-17-24-27-12-5-4-10-20(19)27)25-13-15-26(16-14-25)22(29)23-11-6-9-18-7-2-1-3-8-18/h1-5,7-8,10,12,17H,6,9,11,13-16H2,(H,23,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPUNCKWFDMHRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)NCCCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2416073.png)

![Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2416077.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2416078.png)

![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B2416084.png)

![3'-(4-chlorophenyl)-1-(4-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2416087.png)

![7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2416088.png)

![Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2416091.png)

![N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2416096.png)